虾青素
描述
Astacins are a family of multidomain metalloendopeptidases which are either secreted or membrane-anchored . They belong to the MEROPS peptidase family M12, subfamily M12A (astacin family, clan MA (M)) . The astacin family of metalloendopeptidases encompasses a range of proteins found in hydra to humans, in mature and developmental systems . Their functions include activation of growth factors, degradation of polypeptides, and processing of extracellular proteins .
Synthesis Analysis
Astacins are synthesized with N-terminal signal and pro-enzyme sequences, and many contain multiple domains C-terminal to the protease domain . They are either secreted from cells or are associated with the plasma membrane . Astacin genes are more abundant in lower vertebrates and invertebrates than in mammalian genomes .
Molecular Structure Analysis
The astacin molecule adopts a kidney shape, with a deep active-site cleft between its N- and C-terminal domains . The zinc ion, which lies at the bottom of the cleft, exhibits a unique penta-coordinated mode of binding, involving 3 histidine residues, a tyrosine, and a water molecule . Astacin catalytic domains share common features with serralysins, matrix metalloendopeptidases, and snake venom proteases .
Chemical Reactions Analysis
Astacins cleave peptide bonds in polypeptides such as insulin B chain and bradykinin, and in proteins such as casein and gelatin . They also have arylamidase activity . The specific interactions of astacin with the reaction-intermediate analog inhibitor have provided insight into the catalytic mechanism of astacin-like enzymes .
Physical And Chemical Properties Analysis
The physicochemical properties of astacin metalloprotease moulting enzyme NAS-36 have been analyzed via molecular dynamics simulation .
科学研究应用
虾青素的活化机制
虾青素是一种锌肽酶,在组织发育和重塑中至关重要。它通过去除最初充当瞬时抑制剂的 N 端前肽而被激活。研究表明,前虾青素可以经历自蛋白水解激活,这是小龙虾消化系统中的一个重要过程。精确的氨基末端加工在活性位点形成盐桥,这对于虾青素的结构和功能至关重要 (Yiallouros et al., 2002)。
结构见解
通过 X 射线晶体学揭示的虾青素结构包括一个深活性位点裂隙,锌由三个组氨酸、一个水分子和一个酪氨酸配位。该结构对于理解其活化机制至关重要,类似于胰蛋白酶样丝氨酸蛋白酶 (Bode et al., 1992)。以 1.8 A 分辨率进行的进一步细化结构研究提供了对锌内肽酶活性的见解,强调了锌配位在催化过程中的重要性 (Gomis-Rüth et al., 1994)。
蛋白质组学分析
蛋白质组学研究揭示了虾青素的独特特异性,特别是它在某些位置对天冬氨酸的偏好,突出了它在细胞外蛋白水解中的独特作用。这种特异性对于生理过程很重要,例如胶原蛋白和细胞因子加工,影响组织发育和重塑 (Becker-Pauly et al., 2011)。
理论研究
密度泛函理论 (DFT) 方法已被用于研究虾青素的反应机制,支持对底物羰基和 C-N 键断裂的亲核攻击。这项研究提供了分子水平的详细机理理解,突出了关键残基在催化中的作用 (Chen et al., 2012)。
克隆和表达研究
在大肠杆菌中克隆和过表达虾青素的研究提供了对其结构和重组生产潜力的见解。这些研究对于理解虾青素的生物学作用以及开发生物技术和医学应用至关重要 (Reyda et al., 1999)。
膜小蛋白酶和虾青素
虾青素,包括膜小蛋白酶,参与发育形态发生、组织分化和消化。了解它们的结构和功能对于开发治疗与组织重塑和消化相关的疾病的治疗应用至关重要 (Sterchi et al., 2008)。
作用机制
属性
IUPAC Name |
3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASZIXQTZOARSV-QISQUURKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)CC2(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(=O)C1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=O)CC2(C)C)C)\C)\C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Astacin | |
CAS RN |
514-76-1 | |
Record name | Astacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ASTACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JRM9Z96G0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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